BenchChemオンラインストアへようこそ!

N-Hydroxy Ticagrelor

P2Y12 receptor antagonist Impurity profiling Structural elucidation

This highly characterized N-Hydroxy Ticagrelor reference standard (≥99% HPLC purity) is a critical degradation/process impurity marker for ANDA filing. It provides unambiguous peak confirmation in HPLC/LC-MS/MS methods, distinct from the active metabolite AR-C124910XX, ensuring method specificity per ICH Q2(R1). Essential for accurate impurity quantitation down to 0.05–0.10% and for demonstrating comparability to the Reference Listed Drug. Dual ISO accreditation supports regulatory compliance.

Molecular Formula C23H28F2N6O5S
Molecular Weight 538.6 g/mol
CAS No. 1644461-92-6
Cat. No. B1142903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy Ticagrelor
CAS1644461-92-6
Synonyms(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol
Molecular FormulaC23H28F2N6O5S
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)O)N=NN2C5CC(C(C5O)O)OCCO
InChIInChI=1S/C23H28F2N6O5S/c1-2-7-37-23-26-21-18(28-29-30(21)16-10-17(36-6-5-32)20(34)19(16)33)22(27-23)31(35)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1
InChIKeyHRRGLQQOMMYJIB-FNOIDJSQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy Ticagrelor (CAS 1644461-92-6) – Structural Identity, Degradation Origin, and Reference Standard Role for Ticagrelor Quality Control


N-Hydroxy Ticagrelor (CAS 1644461-92-6), also designated Ticagrelor Related Compound 33 (DP4) or Ticagrelor Impurity 226, is a chemically defined degradation product and process-related impurity of the oral P2Y₁₂ receptor antagonist ticagrelor . Structurally, it bears an N‑hydroxy group on the cyclopropylamine nitrogen of the ticagrelor scaffold, rendering it distinct from the parent drug (MW 522.57) and its only known active metabolite, AR‑C124910XX (formed by O‑deethylation with loss of the hydroxyethyl side chain) . N‑Hydroxy Ticagrelor is supplied as a highly characterized reference standard (typical purity ≥ 99% by HPLC) intended exclusively for analytical method development, method validation, and quality control applications during the manufacture and regulatory filing of ticagrelor active pharmaceutical ingredient and finished dosage forms .

Why Ticagrelor Metabolites or Other Impurities Cannot Substitute for N-Hydroxy Ticagrelor in Analytical and Regulatory Workflows


Ticagrelor generates at least ten characterized metabolites plus numerous synthetic and degradation impurities, yet each chemical entity possesses a unique chromatographic retention time, mass spectrometric fragmentation pattern, and relative response factor [1]. The active metabolite AR‑C124910XX is equipotent to ticagrelor and constitutes approximately 30–40% of total plasma exposure, whereas N‑Hydroxy Ticagrelor is an inactive degradation product formed via oxidative N‑hydroxylation [1][2]. Substituting N‑Hydroxy Ticagrelor with AR‑C124910XX, AR‑C133913 (the major urinary inactive metabolite), or any other ticagrelor‑related compound in a validated HPLC or LC‑MS/MS method would produce incorrect system suitability metrics, compromise impurity quantitation, and ultimately risk ANDA rejection due to inadequate specificity and accuracy [2].

Quantitative Differentiation of N-Hydroxy Ticagrelor (CAS 1644461-92-6) from Closest Structural Analogs


Structural Differentiation: N-Hydroxyl Modification vs. O-Deethylation of the Active Metabolite AR-C124910XX

N-Hydroxy Ticagrelor is distinguished from both ticagrelor and its major active metabolite AR‑C124910XX by the presence of an N‑hydroxy group on the cyclopropylamine nitrogen, whereas AR‑C124910XX is generated through O‑deethylation (loss of the hydroxyethyl side chain) without hydroxylation of the amine [1]. The molecular weight of N‑Hydroxy Ticagrelor is 538.57 Da (C₂₃H₂₈F₂N₆O₅S), compared with 522.57 Da for ticagrelor and approximately 478 Da for AR‑C124910XX [1]. This mass difference alone permits unambiguous chromatographic and mass spectrometric resolution when multiple ticagrelor‑related substances are present in a single analytical run.

P2Y12 receptor antagonist Impurity profiling Structural elucidation

Degradation-Product Identity: Formed via Oxidative N-Hydroxylation, Not Hepatic CYP3A-Mediated O-Deethylation

Forced degradation studies of ticagrelor under oxidative (H₂O₂) and thermal stress conditions demonstrate that N‑Hydroxy Ticagrelor arises via oxidation/auto‑oxidation pathways, whereas the major circulating active metabolite AR‑C124910XX is produced enzymatically by CYP3A4/3A5 through O‑deethylation [1][2]. In oxidative degradation experiments, approximately 20% of ticagrelor degraded after 7 hours of exposure to hydrogen peroxide at 50 °C, with one primary degradation product formed at a rate matching the parent loss [2]. The degradation study by Yayé et al. identified up to nine distinct degradation products spanning oxidation, S‑dealkylation, and N‑dealkylation routes, confirming that N‑hydroxylated species represent a specific chemical sub‑class within the impurity profile [1].

Forced degradation Oxidation pathway Stability-indicating assay

Regulatory-Grade Reference Standard Utility: Explicitly Designated for ANDA Method Validation and Quality Control

Multiple independent suppliers (SynZeal, CleanChemLab, ChemWhat) explicitly position Ticagrelor Related Compound 33 (DP4) as a reference standard suitable for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial ticagrelor production [1][2]. ChemWhat specifies that this product can be provided with further traceability against pharmacopoeial standards (USP or EP) based on feasibility [2]. This explicit regulatory-use designation contrasts with the active metabolite AR‑C124910XX, which is primarily employed as a quantitative bioanalytical analyte in pharmacokinetic studies rather than as a compendial impurity reference standard.

Reference standard ANDA Method validation Quality control

Impurity Control in API Manufacturing: Hydroxy Ticagrelor Explicitly Cited as a Critical Process Impurity

A 2023 improved scalable process for ticagrelor API production published in the Journal of Pharmaceutical Sciences explicitly names 'hydroxy ticagrelor' as a process impurity that must be controlled to achieve required quality, alongside amino ticagrelor [1]. The optimized process achieves ~99.7% HPLC purity with all impurity percentages maintained within desired specifications [1]. Separately, Kumar et al. (2016) reported that five process-related impurities were detected in the range of 0.08–0.22% in ticagrelor laboratory batches using HPLC and LC‑MS methods [2]. While N‑Hydroxy Ticagrelor was not individually quantified among these five, its structural relationship to the reported hydroxy‑containing impurities establishes it as a member of the same impurity control family.

Process impurity control API manufacturing Scalable synthesis

Certified Purity and Characterization: ≥ 99% HPLC Purity with CNAS 17034+17025 Dual Accreditation

Commercial suppliers offer N‑Hydroxy Ticagrelor (Ticagrelor DP4 / Ticagrelor Impurity 226) with a certified purity of ≥ 99% by HPLC, accompanied by 1H NMR (proton spectrum) documentation and produced under CNAS 17034+17025 dual accreditation . This dual accreditation covers both reference material producer competence (ISO 17034) and testing/calibration laboratory competence (ISO 17025), a level of quality assurance not uniformly available for all ticagrelor‑related impurities. In contrast, the active metabolite AR‑C124910XX is more commonly supplied as a research‑grade chemical rather than a certified reference material under ISO 17034 accreditation.

Certified reference material ISO 17034 Purity certification

Inactivity Distinction: N-Hydroxy Ticagrelor Is a Pharmacologically Inactive Degradation Product Unlike the Equipotent Active Metabolite AR-C124910XX

Among the ten identified ticagrelor metabolites, only AR‑C124910XX retains P2Y₁₂ receptor antagonist activity, exhibiting potency approximately equivalent to ticagrelor [1][2]. AR‑C124910XX contributes roughly 30–40% of the total antiplatelet effect and reaches approximately 29% of peak and 40% of overall exposure relative to ticagrelor [2]. N‑Hydroxy Ticagrelor, formed via an oxidative degradation pathway rather than metabolic activation, is not listed among the active species and is categorized as an inactive degradation impurity by suppliers [1]. The primary urinary inactive metabolite is AR‑C133913, formed by N‑dealkylation with loss of the difluorophenylcyclopropyl group, further illustrating that multiple inactive ticagrelor‑related compounds exist, each requiring specific identification.

Pharmacological activity P2Y12 antagonism Metabolite profiling

Procurement-Driven Application Scenarios Where N-Hydroxy Ticagrelor Provides Non-Substitutable Analytical Value


HPLC Impurity Profiling and System Suitability Testing for Ticagrelor API Release

N‑Hydroxy Ticagrelor serves as a system suitability reference standard in HPLC methods designed to quantify hydroxy‑related impurities in ticagrelor API. Its distinct retention time and response factor, differentiated from both ticagrelor (RT ~3.2–4.9 min depending on column conditions) and the active metabolite AR‑C124910XX, allow laboratories to validate peak resolution and confirm method specificity before batch release testing. The compound's certified purity (≥ 99% HPLC) and dual ISO accreditation ensure accurate impurity quantitation down to the 0.05–0.10% reporting threshold, supporting compliance with ICH Q3A identification and qualification requirements .

Forced Degradation (Stress Testing) Studies to Establish Ticagrelor Stability-Indicating Methods

In oxidative stress testing of ticagrelor, N‑Hydroxy Ticagrelor is one of the anticipated degradation products. Its availability as an authenticated reference standard enables analytical laboratories to confirm the identity of degradation peaks observed in stressed samples (e.g., 7 h at 50 °C with H₂O₂, yielding ~20% parent degradation) without relying on MSⁿ fragmentation alone [1]. This is essential for regulatory stability‑indicating method validation because peak identity confirmation via a co‑injected reference standard is required for method specificity demonstration per ICH Q2(R1).

Quality Control Release Testing and ANDA Submission for Generic Ticagrelor Products

Generic drug manufacturers pursuing ANDA approval for ticagrelor must demonstrate that their product's impurity profile is comparable to the reference listed drug (RLD) and within ICH‑defined safety thresholds. N‑Hydroxy Ticagrelor, explicitly controlled as a process impurity in optimized ticagrelor synthesis routes achieving ~99.7% final purity, is a critical marker in the impurity profile [2]. Using the authentic compound as a quantitative reference standard ensures that hydroxy impurity levels are accurately reported in the ANDA Chemistry, Manufacturing, and Controls (CMC) section, reducing the risk of deficiency letters or rejection.

Bioanalytical Method Cross‑Validation: Discriminating Inactive Degradation Markers from the Active Metabolite AR‑C124910XX

In pharmacokinetic studies quantifying ticagrelor and AR‑C124910XX in human plasma by LC‑MS/MS, N‑Hydroxy Ticagrelor can serve as a chromatographic resolution marker to verify that the inactive N‑hydroxylated degradation product does not co‑elute with or interfere with the active metabolite peak. Given that AR‑C124910XX contributes 30–40% of the total antiplatelet effect and its accurate quantitation is essential for PK/PD modeling, any interference from co‑eluting inactive species would bias exposure estimates. A spiking experiment with N‑Hydroxy Ticagrelor reference standard formally demonstrates assay selectivity for the active metabolite [3].

Quote Request

Request a Quote for N-Hydroxy Ticagrelor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.